
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
- The compound's analogs have been characterized through NMR spectroscopy and X-ray crystallography , aiding in understanding its molecular structure and interactions. Specifically, studies on related fentanyl analogs provided insights into their crystalline structure and how certain molecular interactions, such as C(phenyl)-H…π contacts, influence their supramolecular assembly (Jimeno et al., 2003).
Medicinal Chemistry and Drug Synthesis
- Compounds related to the chemical structure of interest have been part of synthetic pathways for potential therapeutic agents . For instance, studies have explored synthetic routes and structure-activity relationships for carbamoylpyridine and carbamoylpiperidine analogs, focusing on their potential as antiplatelet aggregating compounds (Youssef et al., 2011).
Neurological Research and Imaging
- Derivatives of the compound have been employed in PET imaging to target specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Chemical Analysis
- Novel synthetic approaches have been developed for related compounds, improving the efficiency and applicability of synthesis methods for oxalamides and their derivatives. These advancements are significant for both academic research and pharmaceutical applications (Mamedov et al., 2016).
Crystallography and Molecular Packing
- The study of similar compounds through X-ray diffraction analysis has elucidated the role of hydrogen bonds in molecular packing within crystals, providing insights into the conformational behavior and stability of these compounds (Kuleshova & Khrustalev, 2000).
Glycine Transporter Inhibitor Research
- Analogous compounds have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), showcasing the therapeutic potential of these molecules in modulating neurotransmitter activity in the central nervous system (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16(18-6-3-2-4-7-18)26-22(29)21(28)25-15-17-9-12-27(13-10-17)20-19(14-23)8-5-11-24-20/h2-8,11,16-17H,9-10,12-13,15H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRZDPNHOAIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

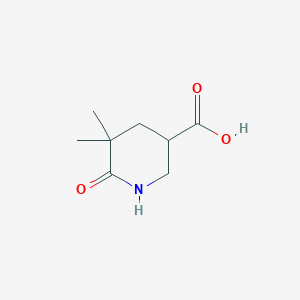
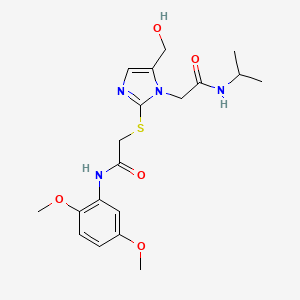
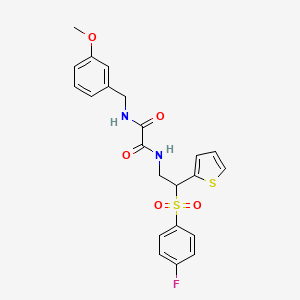


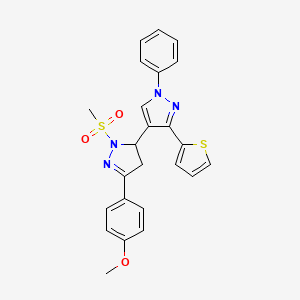
![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)
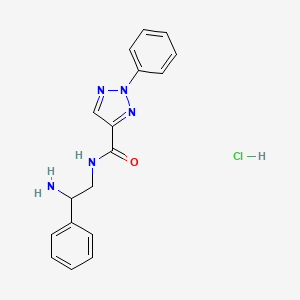
![2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B2558103.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)
